7-Fluoronaphthalene-1-carboxylic acid
Description
Significance of Fluorine in Naphthalene (B1677914) Frameworks for Molecular Design
The introduction of fluorine into naphthalene frameworks is a key strategy in modern molecular design due to fluorine's unique properties. As the most electronegative element, its presence can significantly influence a molecule's electronic and steric properties. The electron-withdrawing nature of fluorine can enhance the acidity of a nearby carboxylic acid group and alter the reactivity of the aromatic ring system. mdpi.com This modification of electronic properties is crucial for creating molecules with specific functions, such as intermediates in the synthesis of complex organic molecules or as components in the development of pharmaceuticals and advanced materials. evitachem.com
Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, a strategy often employed in medicinal chemistry to improve a drug's metabolic stability and bioavailability. The fluorine atom's small size allows it to mimic hydrogen sterically in some contexts, while its high electronegativity creates strong, polarized carbon-fluorine bonds that can influence intermolecular interactions like hydrogen bonding and dipole-dipole interactions. This ability to fine-tune molecular properties makes fluorinated naphthalenes, including 7-Fluoronaphthalene-1-carboxylic acid, valuable building blocks in the development of new functional materials and bioactive compounds. evitachem.comorgsyn.org
Overview of Naphthoic Acids as Versatile Core Structures in Organic Synthesis and Functional Materials
Naphthoic acids, which are naphthalene rings substituted with a carboxylic acid group, are recognized as highly versatile core structures in organic chemistry. youtube.comwikipedia.org The naphthalene core provides a rigid, aromatic platform, while the carboxylic acid group serves as a handle for a wide variety of chemical transformations. This functional group can be converted into esters, amides, acid chlorides, and other derivatives, enabling the construction of more complex molecular architectures. researchgate.netresearchgate.net
1-Naphthoic acid, an isomer of naphthoic acid, is a significant fine chemical raw material. wikipedia.orggoogle.comnih.gov It finds applications as a photosensitive chemical, a plasticizer for photosensitive resins, and as a modifying monomer to impart specific functions to polymers. google.com Derivatives of naphthoic acid have also been investigated for their potential biological activities, including anticancer and antimicrobial properties, highlighting their importance in medicinal chemistry research. researchgate.net The synthesis of naphthoic acids can be achieved through various methods, such as the carboxylation of Grignard reagents derived from bromonaphthalenes or the oxidation of methylnaphthalenes. wikipedia.orggoogle.com
| Compound | IUPAC Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Naphthoic acid | Naphthalene-1-carboxylic acid | C₁₁H₈O₂ | 172.183 | 161 |
| 2-Naphthoic acid | Naphthalene-2-carboxylic acid | C₁₁H₈O₂ | 172.180 | 184-185 |
Current Research Landscape of Mono- and Polyfluorinated Naphthalene-1-carboxylic Acids
The research landscape for fluorinated naphthalene-1-carboxylic acids is expanding, driven by the quest for new molecules with enhanced properties. This compound, a monofluorinated derivative, is a subject of interest for its potential applications in organic synthesis and medicinal chemistry. evitachem.com Its specific substitution pattern, with fluorine at the 7-position and the carboxylic acid at the 1-position, provides a unique combination of electronic and steric features that distinguish it from other isomers like 3-fluoronaphthalene-1-carboxylic acid. evitachem.com The synthesis of such compounds often involves multi-step processes, including the diazotization of a corresponding amino-naphthalene followed by a fluorination reaction. evitachem.com
Research also extends to polyfluorinated naphthalene derivatives. For instance, compounds like 2-Hydroxy-6-(trifluoromethyl)naphthalene-1-carboxylic acid are being explored, where the trifluoromethyl group (a polyfluorinated substituent) can impart even more dramatic changes to the molecule's properties. nih.gov The synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs) is an active area of investigation, with methods being developed for the controlled introduction of fluorine atoms onto aromatic systems. orgsyn.org These studies are crucial for developing new materials for electronic devices and for synthesizing complex, biologically active molecules. orgsyn.orgacs.org The broader field of per- and polyfluoroalkyl substances (PFAS), which includes perfluorinated carboxylic acids (PFCAs), is also under intense scrutiny, though much of this research focuses on their environmental fate and persistence. researchgate.netresearchgate.netnih.govnih.gov
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₁₁H₇FO₂ | Monofluorinated at the 7-position. |
| 3-Fluoronaphthalene-1-carboxylic acid | C₁₁H₇FO₂ | Monofluorinated at the 3-position. |
| 2-Hydroxy-6-(trifluoromethyl)naphthalene-1-carboxylic acid | C₁₂H₇F₃O₃ | Contains a trifluoromethyl group. |
| 1-Fluoronaphthalene (B124137) | C₁₀H₇F | A monofluorinated naphthalene precursor. |
Structure
3D Structure
Properties
CAS No. |
575-06-4 |
|---|---|
Molecular Formula |
C11H7FO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) |
InChI Key |
JKYJTIVXICHCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Analytical Techniques for 7 Fluoronaphthalene 1 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For 7-Fluoronaphthalene-1-carboxylic acid, various NMR experiments provide a comprehensive picture of its atomic connectivity and environment.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its unique protons. The proton of the carboxylic acid group (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm, due to deshielding and hydrogen bonding. libretexts.org
The six aromatic protons on the naphthalene (B1677914) ring will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. oregonstate.edumnstate.edu Their specific chemical shifts are influenced by the electronic effects of both the electron-withdrawing carboxylic acid group at the C1 position and the fluorine atom at the C7 position. Protons closer to the carboxylic acid group (like H-2 and H-8) are expected to be shifted further downfield. The fluorine atom will influence the chemical shifts of nearby protons and will also introduce heteronuclear coupling (J-coupling) to the adjacent protons, namely H-6 and H-8. For instance, data from 1-fluoronaphthalene (B124137) shows coupling constants between fluorine and adjacent protons. chemicalbook.com The expected splitting patterns will be complex due to these couplings, resulting in doublets or multiplets for each aromatic proton.
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 10.0 - 13.0 | broad s | - |
| H-2 | 7.4 - 7.6 | d | ³J(H2,H3) ≈ 7-9 |
| H-3 | 7.6 - 7.8 | t | ³J(H3,H2) ≈ 7-9, ³J(H3,H4) ≈ 7-9 |
| H-4 | 8.1 - 8.3 | d | ³J(H4,H3) ≈ 7-9 |
| H-5 | 8.0 - 8.2 | d | ³J(H5,H6) ≈ 8-10 |
| H-6 | 7.3 - 7.5 | dd | ³J(H6,H5) ≈ 8-10, ³J(H6,F7) ≈ 8-10 |
| H-8 | 8.8 - 9.0 | d | ⁴J(H8,F7) ≈ 5-7 |
In the ¹³C NMR spectrum, the carbon atom of the carboxylic acid group is highly deshielded and is expected to appear in the range of 165-185 ppm. libretexts.orgprinceton.edulibretexts.org The ten carbon atoms of the naphthalene ring will produce distinct signals in the aromatic region (typically 110-150 ppm). libretexts.orgoregonstate.edu
The carbon atom directly attached to the fluorine, C-7, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. Its chemical shift will be significantly influenced by the high electronegativity of the fluorine atom. The other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF). The quaternary carbons (C-1, C-4a, C-7, and C-8a) will typically show weaker signals compared to the protonated carbons.
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| COOH | 165 - 185 | - |
| C-1 | 125 - 130 | ~³JCF |
| C-2 | 128 - 132 | ~⁴JCF |
| C-3 | 126 - 129 | ~⁵JCF |
| C-4 | 130 - 135 | ~⁶JCF |
| C-4a | 132 - 136 | ~⁴JCF |
| C-5 | 124 - 128 | ~³JCF |
| C-6 | 118 - 122 | ~²JCF |
| C-7 | 160 - 165 (doublet) | ¹JCF ≈ 240-260 |
| C-8 | 110 - 115 | ~²JCF |
| C-8a | 133 - 137 | ~³JCF |
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is very sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorine substitution on the aromatic ring. For an aryl fluoride, the chemical shift can vary significantly depending on the nature and position of other substituents. nih.gov
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split into a multiplet due to coupling with the neighboring protons, primarily H-6 (ortho-coupling, ³JHF) and H-8 (meta-coupling, ⁴JHF). The coupling constants in fluorinated aromatic compounds are typically in the range of 5-10 Hz for ³JHF and 0-3 Hz for ⁴JHF. wikipedia.org
Interactive Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-7 | -110 to -125 | Multiplet | ³J(F7,H6) ≈ 8-10, ⁴J(F7,H8) ≈ 5-7 |
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing complex mixtures without the need for physical separation of the components. researchgate.net The DOSY experiment separates the NMR signals of different molecules in a mixture based on their translational diffusion coefficients, which are primarily dependent on their size and shape. researchgate.net Larger molecules diffuse more slowly than smaller ones.
For fluorinated compounds, ¹⁹F DOSY can be particularly advantageous. manchester.ac.ukmanchester.ac.uk The large chemical shift dispersion and lower likelihood of signal overlap in ¹⁹F NMR spectra make it easier to resolve and assign signals to individual components in a mixture. rsc.org This technique could be used to confirm the purity of a this compound sample or to identify it within a complex reaction mixture by correlating all its ¹⁹F signals through their common diffusion coefficient. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.
The naphthalene ring system is an aromatic chromophore that exhibits characteristic strong absorptions in the UV region due to π→π* electronic transitions. libretexts.org The spectrum of naphthalene typically shows two or three distinct absorption bands.
Interactive Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) |
| π→π | ~230 |
| π→π | ~280-300 |
| π→π* | ~320-340 |
Application in Kinetic Studies of Photorelease Mechanisms
While specific kinetic studies on the photorelease mechanisms of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous naphthalene derivatives and other photoactivatable compounds. These studies provide a framework for how this compound could be employed as a "caged" compound, releasing the carboxylic acid moiety upon photoactivation.
Kinetic analyses using techniques like UV-Vis spectroscopy and nanosecond laser flash photolysis are fundamental to understanding these photorelease events. For instance, studies on 1-acyl-7-nitroindolines, which are used as photoactivated protecting groups for carboxylic acids, reveal that the release mechanism can occur on a sub-microsecond timescale. nih.gov In these systems, a photogenerated intermediate is formed, which then proceeds through competing reaction pathways depending on the solvent environment. nih.gov In highly aqueous solutions, a rapid intramolecular redox reaction leads to the release of the carboxylic acid. nih.gov
Similarly, studies on the proton-transfer kinetics of photoexcited 7-hydroxy-1-naphthalenesulfonic acid have been conducted using steady-state and pulsed-source fluorimetry. nih.gov These experiments measure pseudo-first-order dissociation and second-order protonation in the excited state, demonstrating how solvent composition can significantly impact reaction rates. nih.gov
For this compound, kinetic studies would likely involve:
Time-Resolved Spectroscopy: To monitor the decay of the excited state and the formation of the released carboxylate anion or other transient species.
Quantum Yield Determination: To measure the efficiency of the photorelease process.
Solvent Effect Analysis: To understand how the polarity and proticity of the medium influence the reaction pathway and kinetics, similar to how formamide (B127407) was found to disrupt the proton-transfer mechanism in studies of 7-hydroxy-1-naphthalenesulfonic acid. nih.gov
These studies are critical for applications where precise temporal and spatial control over the release of a carboxylic acid is required, such as in biological systems or materials science.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint based on the vibrational frequencies of its specific bonds. udel.edu
The key characteristic absorption bands expected in the IR spectrum of this compound are a result of its aromatic system, the carboxylic acid group, and the carbon-fluorine bond. spectroscopyonline.com The carboxylic acid functional group gives rise to several distinct and easily identifiable peaks. spectroscopyonline.com A very broad absorption due to the O-H stretching of the hydrogen-bonded dimer is typically observed between 3300 and 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, generally in the range of 1730 to 1700 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com Furthermore, the C-O stretching and O-H bending vibrations contribute to peaks in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively. spectroscopyonline.com
The presence of the naphthalene ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically seen at 1600 and 1500 cm⁻¹. udel.edu The C-F bond introduces a strong absorption band typically found in the 1100-1000 cm⁻¹ region. nih.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1730 - 1700 | Strong |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Naphthalene Ring | C-H Out-of-plane Bend | < 900 | Medium-Strong |
This table presents generalized data based on established principles of IR spectroscopy. udel.eduspectroscopyonline.comnih.gov
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it also becomes a powerful tool for separating the analyte from a complex mixture and assessing its purity. lcms.czekb.eg
In the mass spectrum of this compound (C₁₁H₇FO₂, Molecular Weight: 190.17 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 190. evitachem.com High-resolution mass spectrometry can provide the exact mass, allowing for the confirmation of the molecular formula. diva-portal.org Common adducts in positive ionization mode include [M+H]⁺, [M+Na]⁺, and [M+K]⁺, while negative ionization mode would show the deprotonated molecule [M-H]⁻. uni.lu
LC-MS/MS is particularly useful for purity assessment. nih.gov The compound is first separated from impurities on an HPLC column, often a reversed-phase column like a C18. researchgate.net The separated components then enter the mass spectrometer. In MS/MS, the precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound) is selected, fragmented, and the resulting product ions are detected. This provides structural information and a highly specific method for quantification and identification, even in complex matrices. nih.gov
Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry
| Adduct Type | Ionization Mode | Predicted m/z |
|---|---|---|
| [M+H]⁺ | Positive | 191.050 |
| [M+Na]⁺ | Positive | 213.032 |
| [M+K]⁺ | Positive | 229.006 |
| [M-H]⁻ | Negative | 189.036 |
This table is based on predicted values for the isomeric 6-fluoronaphthalene-1-carboxylic acid, which has the same molecular formula and mass. uni.lu
Fourier Transform Microwave Spectroscopy for Rotational Constant and Structural Determinations
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. utrgv.edu This method provides extremely precise rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, a definitive three-dimensional structure of the molecule can be determined with high accuracy, including bond lengths and angles. nih.gov
For a molecule like this compound, FTMW spectroscopy could unambiguously determine its planar structure and the precise orientation of the carboxylic acid group relative to the naphthalene ring. Studies on other complex organic molecules, such as caffeic acid, have demonstrated the power of FTMW spectroscopy, coupled with laser ablation to bring the solid sample into the gas phase, to distinguish between multiple conformers that differ only slightly in their structure. nih.gov The experimental rotational constants are compared with those calculated from quantum chemical models to identify the specific conformers present in the supersonic expansion. nih.gov This technique would be invaluable for obtaining the exact ground-state geometry of this compound, providing benchmark data for theoretical models.
Emerging and Advanced Spectroscopic Methods in Biomolecular and Organic Structure Determination
Beyond the conventional methods, several emerging and advanced spectroscopic techniques offer deeper insights into the structure and behavior of molecules like this compound.
One such area is the use of Deep UV (DUV) Raman and fluorescence spectroscopy. These techniques can be particularly useful for detecting and characterizing organic molecules, including carboxylic acids, in various environments. nasa.gov For example, the SHERLOC instrument, designed for planetary exploration, uses DUV spectroscopy to identify organic molecules and minerals, demonstrating the sensitivity of the technique for in-situ analysis. nasa.gov
Advanced FT-IR methods, such as FT-IR imaging, allow for the study of chemical interactions within a larger sample matrix. For instance, the interaction between a drug and a polymer carrier can be investigated by mapping the spectral changes across a sample. nih.gov This could be applied to study the dispersion and interaction of this compound within polymer films or other materials.
Furthermore, combining different spectroscopic techniques provides a more complete picture. The coupling of chromatography with various detectors, such as a photodiode array (PDA) and a high-resolution mass spectrometer (like an ion trap/time-of-flight), allows for simultaneous quantitative and qualitative analysis, ensuring both purity and structural confirmation. lcms.cz These advanced, multi-modal approaches are becoming the standard for comprehensive characterization of novel organic compounds.
Theoretical and Computational Chemistry Studies of 7 Fluoronaphthalene 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.govaps.org It is based on the principle that the total energy of a system is a functional of its electron density. researchgate.net This approach is widely used to investigate the structural, electronic, and reactivity properties of organic molecules. nih.govresearchgate.net
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 7-Fluoronaphthalene-1-carboxylic acid, this would be achieved using a DFT method, such as the widely used B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.netmdpi.com This process calculates the lowest energy arrangement of the atoms.
Once the geometry is optimized, key electronic properties can be predicted. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior. The most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO (Highest Occupied Molecular Orbital): Represents the orbital containing the most loosely held electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital that can accept electrons. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule a better electrophile for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net
Studies on related naphthalene (B1677914) derivatives show that the positions of substituents significantly influence these orbital energies. researchgate.net For this compound, the electron-withdrawing nature of both the fluorine atom and the carboxylic acid group would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthalene.
Table 1: Illustrative Electronic Properties of Naphthalene Derivatives Calculated by DFT This table presents data for related compounds to illustrate the type of information generated by DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.59 | -1.77 | 4.82 |
| 1-Aminonaphthalene | -5.93 | -1.47 | 4.46 |
| 1,4-Diaminonaphthalene | -5.44 | -1.14 | 4.30 |
| 1,5-Diaminonaphthalene | -5.47 | -1.17 | 4.30 |
Data derived from studies on naphthalene and its aza-derivatives. researchgate.net
DFT calculations can generate maps of electron density and electrostatic potential (ESP), which reveal the distribution of charge across a molecule. These maps are invaluable for predicting reactivity.
Electron Density Surface: Shows regions of high and low electron concentration.
Electrostatic Potential (ESP) Map: Maps the electrostatic potential onto the electron density surface. Red-colored regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack. Blue-colored regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack.
In this compound, the oxygen atoms of the carboxylic acid group and the fluorine atom would create regions of high negative potential (red), making them sites for hydrogen bonding. Conversely, the carbonyl carbon of the carboxylic acid group would be highly electron-deficient (blue), marking it as the primary site for nucleophilic attack. The distribution of charge on the naphthalene ring would also be perturbed, influencing its susceptibility to electrophilic aromatic substitution.
Aromaticity is a key concept in organic chemistry, and its quantification provides insight into a molecule's stability and reactivity. Computational methods can calculate various indices to measure aromaticity. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value close to 1 indicates high aromaticity and a value near 0 indicates a non-aromatic system.
Localized Orbital Locator (LOLIPOP): An index that analyzes the π-electron system to assess aromaticity and stacking ability. nih.govresearchgate.net
Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring are indicative of aromatic character.
Mechanistic Investigations using Computational Approaches
Computational chemistry is instrumental in elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a reaction, including transition states and intermediates.
The carboxylic acid group in this compound is a key reactive site. Its reactions, particularly nucleophilic acyl substitution, can be modeled computationally. Theoretical studies on similar compounds, like acyl chlorides, have investigated the detailed mechanisms of nucleophilic attack at the carbonyl carbon. researchgate.netacs.orgresearchgate.net
Two primary pathways are often considered:
Stepwise Addition-Elimination: This mechanism involves the formation of a discrete tetrahedral intermediate.
Concerted SN2-like Mechanism: This pathway proceeds through a single transition state without the formation of a stable intermediate.
DFT calculations can determine the activation energies for both pathways. For reactions of acyl chlorides, studies have shown that the mechanism can be dependent on the nucleophile and solvent conditions, sometimes favoring a concerted pathway over the traditionally assumed tetrahedral intermediate. acs.orgresearchgate.net Similar computational investigations on this compound (or its more reactive acyl chloride derivative) would clarify the operative mechanism for its reactions with various nucleophiles.
Computational modeling is also used to explore potential intramolecular reactions, such as fluorocyclization, where the fluorine atom participates in ring formation. While this may not be a primary reaction pathway for this compound itself, the principles are demonstrated in studies of other fluorinated molecules. researchgate.net
DFT calculations can be used to:
Map the potential energy surface for the cyclization reaction.
Identify the transition state structures.
Calculate the activation energy barriers for different possible cyclization pathways.
Analyze non-covalent interactions that govern stereoselectivity in chiral systems. bohrium.com
For a hypothetical derivative of this compound designed to undergo cyclization, computational modeling could predict whether the reaction is feasible and which regio- or stereoisomer is likely to be the major product. researchgate.netresearchgate.net
Theoretical Studies on Photorelease Mechanisms of Carboxylic Acids
Theoretical studies on the photorelease mechanisms of carboxylic acids, often employing computational models, are instrumental in understanding how these molecules can be released from a precursor compound upon light induction. This process is of significant interest in various fields, including drug delivery and materials science.
The photorelease of carboxylic acids can be initiated through several mechanisms, including photoinduced electron transfer. In some systems, one-electron reduction of a precursor ester, such as an N-alkyl-4-picolinium (NAP) ester, triggers the cleavage of the C–O bond, leading to the release of the carboxylate anion. psu.edu This process can be initiated by the photolysis of an electron acceptor, which then abstracts an electron from a ground-state electron donor. The resulting mediator anion radicals subsequently donate an electron to the ester, instigating the release. psu.edu
Another well-studied mechanism involves 1-acyl-7-nitroindolines as photoactivated protecting groups. nih.govresearchgate.net Upon photoactivation, these compounds can undergo an intramolecular transfer of the acyl group, forming a critical intermediate. nih.govresearchgate.net The subsequent cleavage of this intermediate can proceed through two competing pathways depending on the solvent environment. In aqueous solutions, an A(AL)1-like cleavage predominates, while in less aqueous environments, a standard addition-elimination mechanism (A(AC)2) is favored. nih.govresearchgate.net Laser flash photolysis studies have been employed to observe the transient intermediates and determine the rates of carboxylic acid release, which can occur on the sub-microsecond timescale. nih.govresearchgate.net
Furthermore, visible-light-induced methods, sometimes utilizing a phosphorous-based functional group, have been developed. These approaches can leverage triplet excited state intermediates to induce hydrogen atom transfer (HAT) followed by ring formation and rearrangement to release the carboxylic acid. nih.gov
Table 1: Key Aspects of Theoretical Photorelease Mechanisms
| Mechanism Feature | Description | Relevant Compounds |
| Initiation | Photoinduced Electron Transfer (PET), Direct Photolysis | N-alkyl-4-picolinium esters, 1-acyl-7-nitroindolines |
| Intermediates | Mediator Anion Radicals, Acetic Nitronic Anhydride (B1165640), Diradicals | Benzophenone, Xanthone, 7-nitrosoindole |
| Release Pathway | C-O Bond Scission, A(AL)1-like Cleavage, A(AC)2 Mechanism | Carboxylate Anion |
| Timescale | Sub-microsecond | 1-acyl-7-nitroindolines |
Molecular Modeling and Simulations for Structure-Property Relationships
Molecular modeling and simulations are powerful tools for elucidating the structure-property relationships (SPR) of molecules like this compound. These computational techniques allow for the systematic investigation of how modifications to a molecule's structure influence its physicochemical properties.
For carboxylic acids and their derivatives, SPR studies are crucial for designing molecules with desired characteristics. nih.gov The replacement of a carboxylic acid with a bioisostere, for example, is a common strategy in medicinal chemistry to improve properties like lipophilicity and permeability while maintaining biological activity. nih.govnih.gov Fluorinated functional groups are of particular interest as potential bioisosteres of carboxylic acids. nih.gov
By employing matched molecular pair analyses and computational models, researchers can predict how changes in molecular structure, such as the introduction of a fluorine atom, affect properties like acidity (pKa) and lipophilicity (logD). nih.gov These studies provide a framework for rationally designing analogs with optimized properties. nih.gov For instance, the influence of molecular architecture on the self-assembly and release kinetics of prodrugs has been investigated using a combination of experimental techniques and coarse-grained modeling. escholarship.org
Table 2: Investigated Properties in Structure-Property Relationship Studies
| Property | Description | Method of Investigation |
| Acidity (pKa) | The negative logarithm of the acid dissociation constant. | Experimental determination, Computational prediction |
| Lipophilicity (logD) | The distribution coefficient of a compound between an organic and an aqueous phase at a specific pH. | Experimental determination, Computational prediction |
| Permeability | The ability of a molecule to pass through a biological membrane. | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Supramolecular Assembly | The spontaneous organization of molecules into well-defined structures. | Scattering techniques, Electron microscopy, Coarse-grained modeling |
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations are indispensable for the accurate prediction and validation of the spectroscopic properties of molecules. These calculations provide a theoretical basis for interpreting experimental spectra and can often predict spectroscopic parameters with high accuracy. winterschool.cc
Methods such as coupled-cluster (CC) theory, particularly CCSD(T), and density functional theory (DFT) are commonly used to compute various spectroscopic parameters. winterschool.cc For rotational spectroscopy, the starting point is the calculation of an accurate equilibrium geometry to determine the rotational constants (A, B, and C). winterschool.ccresearchgate.net Further calculations of quadratic and cubic force constants allow for the determination of vibrational corrections to these constants, as well as centrifugal distortion constants. winterschool.cc
The prediction of vibrational spectra (e.g., infrared and Raman) also relies heavily on quantum chemical calculations. Harmonic and anharmonic vibrational frequencies can be computed to aid in the assignment of experimental spectral features. researchgate.net To achieve high accuracy, it is often necessary to account for basis set limitations, electron correlation effects, and vibrational averaging. winterschool.cc The combination of high-level quantum chemical calculations with machine learning techniques has also emerged as a powerful strategy for analyzing complex and congested spectra, especially for molecules with multiple conformers. unibs.it
Table 3: Spectroscopic Parameters from Quantum Chemical Calculations
| Spectroscopic Parameter | Computational Method | Significance |
| Rotational Constants (A, B, C) | CCSD(T), DFT | Determines the rotational spectrum and molecular geometry. winterschool.ccresearchgate.net |
| Vibrational Frequencies | CCSD(T), DFT (e.g., B3LYP) | Predicts infrared and Raman spectra. researchgate.net |
| Dipole Moment | CCSD(T), DFT | Relates to the intensity of rotational and vibrational transitions. winterschool.cc |
| Quadrupole Coupling Constants | CCSD(T), DFT | Provides information about the electric field gradient at the nucleus. winterschool.cc |
Reaction Mechanisms and Chemical Transformations Involving 7 Fluoronaphthalene 1 Carboxylic Acid
Nucleophilic Reactions and Pathways
Nucleophilic reactions are fundamental to the chemical behavior of 7-Fluoronaphthalene-1-carboxylic acid, particularly at the electrophilic carbonyl carbon of the carboxylic acid group.
Nucleophilic Substitution at Carbonyl Carbon Centers: SN2 vs. Tetrahedral Intermediates
Nucleophilic acyl substitution is a key reaction of carboxylic acid derivatives, including this compound. chemistrytalk.orglibretexts.org This reaction involves the replacement of a leaving group on the acyl carbon with a nucleophile. chemistrytalk.org The mechanism of nucleophilic acyl substitution is a multi-step process. chemistrytalk.org
The reactivity of the carbonyl carbon is influenced by the presence of the fluorine atom on the naphthalene (B1677914) ring. The electronegative fluorine atom can withdraw electron density from the aromatic system, which in turn can affect the electrophilicity of the carbonyl carbon. libretexts.org
The generally accepted mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate . libretexts.orgmasterorganicchemistry.com This pathway involves two main steps:
Nucleophilic attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Elimination of the leaving group: The tetrahedral intermediate is typically unstable and collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. chemistrytalk.orgyoutube.com Conversely, under basic conditions, a negatively charged nucleophile attacks the carbonyl carbon directly. masterorganicchemistry.com Carboxylic acids themselves are generally less reactive towards nucleophilic substitution under basic conditions because they are readily deprotonated to form carboxylates, which are less electrophilic. masterorganicchemistry.com
The SN2 (bimolecular nucleophilic substitution) mechanism is generally not favored for nucleophilic acyl substitution. The steric hindrance around the sp²-hybridized carbonyl carbon makes a direct backside attack, characteristic of the SN2 mechanism, difficult. The formation of the more stable tetrahedral intermediate provides a lower energy pathway for the reaction.
To enhance the reactivity of carboxylic acids like this compound towards nucleophilic acyl substitution, they are often converted into more reactive derivatives. For instance, reaction with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding acid chloride. libretexts.orgmsu.edu In this more reactive derivative, the chloride ion is a much better leaving group than the hydroxide (B78521) ion of the carboxylic acid. libretexts.org
α-Selective Addition of Oxygen Nucleophiles to Fluorinated Allenes in Synthesis
While not a direct reaction of this compound itself, the principles of its reactivity are relevant to the synthesis of related fluorinated compounds. The synthesis of fluorinated allenes and their subsequent reactions are an area of active research. nih.govnih.gov
In the context of synthesizing complex fluorinated molecules, fluorinated allenes serve as versatile building blocks. nih.gov A notable reaction of 1,1-difluoroallenes is the α-selective addition of oxygen nucleophiles, such as carboxylic acids. orgsyn.org This reaction is typically catalyzed by gold(I) or gold(III) complexes. orgsyn.org The catalyst activates the allene, making it susceptible to nucleophilic attack. The regioselectivity of this addition is significant, with "hard" oxygen nucleophiles preferentially adding to the α-carbon of the difluoroallene system. orgsyn.org
Cyclization Reactions and Ring Formation Dynamics
Cyclization reactions are crucial for the construction of the naphthalene ring system itself. Intramolecular reactions, in particular, play a key role in forming the fused bicyclic structure.
Intramolecular Friedel-Crafts Cyclization as a Key Step in Naphthalene Ring Construction
The Haworth synthesis is a classic method for preparing polycyclic aromatic hydrocarbons like naphthalene. firsthope.co.invedantu.com This multi-step synthesis involves a key intramolecular Friedel-Crafts acylation reaction. vedantu.comquora.com The general sequence is as follows:
Friedel-Crafts Acylation: An aromatic compound, such as benzene (B151609), reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). vedantu.comquora.com This forms a keto-acid.
Reduction: The keto group is reduced to a methylene (B1212753) group, for example, through a Clemmensen reduction (using zinc amalgam and hydrochloric acid). vedantu.comquora.com
Intramolecular Friedel-Crafts Cyclization: The resulting carboxylic acid is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which promotes an intramolecular Friedel-Crafts acylation to form a new six-membered ring, creating a tetralone intermediate. vedantu.comquora.commasterorganicchemistry.com
Further Reduction and Aromatization: The tetralone is then reduced again, and the resulting tetralin is dehydrogenated to form the final naphthalene ring system. vedantu.comquora.com
For the synthesis of a substituted naphthalene like this compound, a suitably substituted benzene derivative would be used as the starting material. The intramolecular Friedel-Crafts cyclization is a critical step in building the second ring of the naphthalene core. masterorganicchemistry.comnih.govbeilstein-journals.orgrsc.org The regioselectivity of this cyclization is influenced by the electronic effects of the substituents on the aromatic ring. beilstein-journals.org
Mechanism-Dependent Selectivity in Fluorocyclization of Unsaturated Carboxylic Acids
The introduction of fluorine into a molecule can be achieved through various methods, including fluorocyclization reactions. nih.govfrontiersin.orgresearchgate.net These reactions involve the simultaneous formation of a new ring and the introduction of a fluorine atom. psu.edunih.gov
Studies on the fluorocyclization of unsaturated carboxylic acids using hypervalent iodine reagents have revealed that the reaction mechanism and the resulting product selectivity are highly dependent on the substrate's properties. nih.govfrontiersin.org Specifically, the pKa of the functional group (e.g., carboxylic acid vs. alcohol) plays a crucial role in determining the reaction pathway. nih.govfrontiersin.org
For unsaturated carboxylic acids, the proposed mechanism often involves an initial cyclization step (e.g., a 5-exo-trig cyclization) to form a lactone, followed by fluorination. nih.govfrontiersin.org This is in contrast to unsaturated alcohols, which may undergo fluorination first, followed by cyclization. nih.govfrontiersin.org This mechanism-dependent selectivity is a key consideration in the synthesis of fluorinated heterocyclic compounds. researchgate.net While not a direct reaction of the aromatic this compound, these principles are fundamental to the synthesis of other fluorinated carboxylic acids and highlight the intricate mechanistic details of fluorination reactions. organic-chemistry.org
Aromatization Processes in the Elaboration of Naphthalene Systems
The final step in many syntheses of naphthalene and its derivatives is an aromatization reaction. firsthope.co.in This process converts a partially saturated ring system, such as a tetralin, into the fully aromatic naphthalene. vedantu.comquora.com
A common method for aromatization is dehydrogenation, which involves the removal of hydrogen atoms. This can be achieved using various reagents or conditions:
Catalytic Dehydrogenation: Heating the substrate in the presence of a catalyst such as palladium on carbon (Pd/C) or selenium (Se) is a widely used method. vedantu.com
Oxidative Dehydrogenation: Strong oxidizing agents can also effect aromatization. The Scholl reaction, which uses a Lewis acid and a protic acid, is a powerful method for creating new aryl-aryl bonds and can also lead to aromatization through oxidative cyclodehydrogenation. researchgate.net
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on these aromatization techniques as the final step to create the extended π-system. researchgate.netacs.orgresearchgate.netmdpi.comrsc.org
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to yield other important organic moieties such as amides, alcohols, and aldehydes.
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives
The direct formation of an amide bond from a carboxylic acid and an amine is a fundamentally important transformation in organic synthesis. This process typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To circumvent this, catalytic methods have been developed to facilitate the reaction under milder conditions. mdpi.com
One of the primary challenges in direct amidation is the removal of water, the sole byproduct, to drive the reaction equilibrium towards the product. mdpi.com Various catalysts have been employed to achieve this, including those based on boron rsc.orgresearchgate.net, phosphorus researchgate.net, and titanium nih.gov. For instance, boronic acids have been shown to be effective catalysts for the amidation of aromatic carboxylic acids. rsc.org A fluorescence-based screening method identified 2-hydroxyphenylboronic acid as an efficient catalyst for the amidation of aromatic acids, achieving high yields across a range of substrates. rsc.org Similarly, titanium tetrafluoride (TiF4) has been demonstrated to catalyze the direct amidation of aromatic and aliphatic carboxylic acids with various amines, producing amides in good to excellent yields. nih.gov
While specific studies on the direct catalytic amidation of this compound are not extensively documented, the general principles and catalysts used for other aromatic carboxylic acids, such as those listed below, are applicable. The reaction would involve treating this compound with an amine in the presence of a suitable catalyst.
Table 1: Examples of Catalysts for Direct Amidation of Aromatic Carboxylic Acids
| Catalyst Type | Specific Catalyst Example | Key Features |
| Boron-based | 2-Hydroxyphenylboronic Acid | Effective for aromatic carboxylic acids. rsc.org |
| Boron-based | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives | Efficient for a wide range of carboxylic acids. researchgate.net |
| Titanium-based | Titanium tetrafluoride (TiF4) | Catalyzes amidation of both aromatic and aliphatic acids. nih.gov |
| Phosphorus-based | Catechol cyclic phosphate (B84403) (CCP) | Promotes amide formation via a P(III) ↔ P(V) catalytic cycle. researchgate.net |
| Lanthanide-based | Lanthanum complexes | Can facilitate amidation from esters and anilines. mdpi.com |
Catalytic Hydrogenation of Carboxylic Acids to Alcohols
The reduction of carboxylic acids to alcohols is a more challenging transformation compared to the reduction of other carbonyl compounds. nih.gov While strong reducing agents like lithium aluminum hydride can be used, catalytic hydrogenation offers a more atom-economical and environmentally benign alternative. nih.govyoutube.com
This reaction typically requires high pressures and temperatures, and catalysts are often based on precious metals like ruthenium or rhenium. youtube.com For instance, a heterogeneous rhenium-on-titanium dioxide (Re/TiO2) catalyst has been shown to effectively promote the hydrogenation of a variety of carboxylic acid esters to alcohols. researchgate.net Manganese(I)-based catalysts, such as [MnBr(CO)5], have also been developed for the hydrosilylation of carboxylic acids to alcohols under milder conditions, representing a move towards using more earth-abundant metals. nih.gov
The catalytic hydrogenation of this compound to (7-fluoro-1-naphthalenyl)methanol would proceed under similar conditions, likely requiring a robust catalyst system to achieve high conversion and selectivity. Potential side reactions could include over-reduction to the corresponding alkane or etherification of the product alcohol, especially at elevated temperatures. youtube.com
Table 2: Catalyst Systems for the Reduction of Carboxylic Acids and Their Derivatives to Alcohols
| Catalyst System | Substrate Type | Key Features |
| Ruthenium-based catalysts | Carboxylic Acids | Often require high pressure and temperature; newer systems show improved activity under milder conditions. youtube.com |
| Rhenium on TiO2 (Re/TiO2) | Carboxylic Acid Esters | Heterogeneous catalyst effective for a wide range of esters. researchgate.net |
| Manganese(I) carbonyl ([MnBr(CO)5]) with a silane | Carboxylic Acids | Homogeneous catalyst system operating under milder conditions via hydrosilylation. nih.gov |
| Copper chromite | Carboxylic Acids | Older, less active catalyst requiring harsh conditions. youtube.com |
Enzymatic Reduction to Aldehydes via Carboxylic Acid Reductases (CARs)
A biocatalytic alternative for the reduction of carboxylic acids is the use of Carboxylic Acid Reductases (CARs). nih.gov These enzymes offer a highly selective method to convert carboxylic acids directly to aldehydes under mild, aqueous conditions, avoiding the over-reduction to alcohols that can be a challenge in chemical reductions. nih.govsci-hub.se
The mechanism of CARs involves a multi-domain enzymatic process. The carboxylic acid is first activated by adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate. This activated species is then transferred to a phosphopantetheine arm within the enzyme, forming a thioester. Finally, this thioester is reduced by nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) to yield the corresponding aldehyde. nih.govsci-hub.se
CARs have a broad substrate scope, including aromatic and heterocyclic acids. researchgate.net While specific studies on the enzymatic reduction of this compound are limited, the general applicability of CARs to aromatic carboxylic acids suggests it would be a viable substrate. researchgate.netnih.gov This would produce 7-fluoronaphthalene-1-carbaldehyde. The efficiency of the conversion can be enhanced by using cofactor regeneration systems for ATP and NADPH. d-nb.info
Table 3: General Characteristics of Carboxylic Acid Reductase (CAR) Systems
| Feature | Description |
| Enzyme Class | Carboxylic Acid Reductases (EC 1.2.1.30) sci-hub.seresearchgate.net |
| Function | Catalyzes the selective one-step reduction of carboxylic acids to aldehydes. researchgate.net |
| Cofactors | Requires ATP for activation and NADPH for reduction. nih.govsci-hub.se |
| Reaction Conditions | Mild, aqueous conditions. sci-hub.se |
| Substrate Scope | Broad, including aliphatic, aromatic, and heterocyclic carboxylic acids. researchgate.net |
| Key Advantage | High selectivity for aldehydes, avoiding over-reduction to alcohols. nih.gov |
Rearrangement Reactions in Fluorinated Alkyl Systems Relevant to Fluorine Chemistry
Rearrangement reactions are a fundamental class of reactions in organic chemistry. In the context of fluorinated aromatic systems like fluoronaphthalenes, rearrangements can occur under specific conditions, such as high temperatures or in the presence of radical initiators.
For example, the thermal rearrangement of azulene (B44059) to the more stable naphthalene has been studied extensively. nih.gov While not a direct reaction of this compound, these studies provide insight into the stability and potential isomerization pathways of substituted naphthalene ring systems. The mechanisms for such rearrangements can be complex, involving intramolecular pathways or radical-promoted processes like the methylene walk and spiran pathways. nih.gov
Direct fluorination of naphthalene itself is highly regioselective, yielding primarily 1-fluoronaphthalene (B124137). oup.com However, reactions involving fluorinated intermediates can sometimes lead to rearrangements. For instance, the acid-catalyzed addition of fluorine to 1,4-dihydronaphthalene (B28168) can result in a complex mixture including 1-fluoronaphthalene and 2-fluoronaphthalene, indicating potential rearrangement or competing reaction pathways. researchgate.net
While there is no specific evidence to suggest that the fluoro- and carboxylic acid-substituted naphthalene system of this compound is particularly prone to rearrangement under standard synthetic conditions, the principles governing the behavior of other fluorinated polycyclic aromatic hydrocarbons are relevant to understanding its chemical stability and potential side reactions in more forcing conditions.
Future Directions and Emerging Research Avenues for 7 Fluoronaphthalene 1 Carboxylic Acid Research
Exploration of Novel and Stereoselective Synthetic Methodologies for Fluorinated Naphthalenes
The synthesis of fluorinated aromatic compounds like 7-Fluoronaphthalene-1-carboxylic acid has traditionally relied on methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. acs.org However, these methods can be hazardous and may not be suitable for substrates with certain functional groups. acs.org The future of synthesis lies in the development of more efficient, site-specific, and stereoselective methodologies.
Recent advancements have focused on late-stage fluorination, where a fluorine atom is introduced at a later step in the synthetic sequence. This approach is highly desirable as it allows for the diversification of complex molecules. Electrophilic fluorinating reagents like Selectfluor® have shown promise in the direct fluorination of naphthalene (B1677914), though they can suffer from a lack of regioselectivity, often yielding a mixture of isomers that are difficult to separate. acs.orgwikipedia.org
A significant area of future research will be the development of transition-metal-catalyzed and metal-free cyclization reactions. acs.orgacs.org For instance, procedures involving the Sonogashira reaction of bromofluoro-substituted alkenes followed by base-catalyzed cyclization have been described for creating fluorinated naphthalenes and phenanthrenes. researchgate.net Furthermore, methods that start with diynes and utilize acid-catalyzed cyclization are emerging for the synthesis of substituted naphthalenes. chemrxiv.org For derivatives of this compound where chirality is a factor, the development of asymmetric catalytic methods is crucial. Techniques such as asymmetric allylic alkylation and Mannich reactions, already used for other fluorinated molecules, could be adapted to create stereochemically complex naphthalene derivatives with high enantiomeric and diastereomeric purity. mdpi.com Biocatalysis, using engineered enzymes like myoglobin, is another exciting frontier for achieving highly stereoselective synthesis of fluorinated compounds, a strategy that could be applied to precursors of fluorinated naphthalenes. nih.gov
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Transient Species Detection
To optimize the novel synthetic methods discussed above, a deeper understanding of reaction mechanisms, kinetics, and the identification of transient intermediates is essential. Advanced spectroscopic techniques applied in situ (in the reaction mixture) and operando (under actual operating conditions) are poised to provide these critical insights. numberanalytics.comfrontiersin.org
Future research will increasingly employ a suite of powerful analytical tools to monitor the synthesis of fluorinated naphthalenes in real-time. numberanalytics.com These techniques include:
Time-Resolved and Spatially-Resolved Spectroscopy: Techniques like time-resolved infrared (IR) or X-ray absorption spectroscopy (XAS) can track the dynamics of a reaction as it happens. numberanalytics.comnumberanalytics.com Spatially-resolved methods, such as IR and Raman microscopy, can map the distribution of different chemical species on a catalyst's surface. numberanalytics.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are powerful for identifying functional groups and changes in chemical bonding. frontiersin.orgmdpi.com In situ IR spectroscopy, in either transmission or attenuated total reflection (ATR) modes, can monitor the concentration of reactants, products, and catalytic species throughout a reaction, helping to identify active catalysts and deactivation pathways. acs.org
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): XAS is valuable for probing the electronic structure and local coordination environment of metal catalysts that might be used in synthesis. frontiersin.org Near-ambient pressure XPS allows for the analysis of the elemental composition and chemical states of a catalyst's surface during the reaction, providing crucial information that is lost in traditional ex-situ measurements. frontiersin.org
By combining these techniques with chemometrics for data analysis, researchers can deconstruct complex spectral data to obtain pure component spectra and concentration profiles over time, leading to a comprehensive understanding of the reaction landscape. acs.org
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical research is conducted. nih.gov For a molecule like this compound, machine learning (ML) offers powerful tools to accelerate discovery and optimization. rsc.org
Future research will leverage ML in several key areas:
Predictive Synthesis: AI models can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested reactions. This can help chemists identify the most promising synthetic routes to this compound and its derivatives, saving significant time and resources. rsc.org
Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of novel compounds. For example, models have been successfully developed to predict the specific optical rotations of chiral fluorinated molecules. nih.govresearchgate.net This capability would be invaluable for designing derivatives of this compound with specific desired characteristics for material science or medicinal applications.
Rationalizing Reactivity: ML can also be used to understand fundamental chemical principles. For instance, machine learning has been applied to predict carbon-fluorine bond dissociation energies in PFAS compounds, a task that is computationally expensive using traditional quantum mechanical methods. acs.org This approach could help in designing more efficient synthetic strategies by predicting the most likely sites for reactions on the naphthalene ring.
The development of explainable AI (exAI) will be crucial in this domain, ensuring that the predictions made by these complex models are interpretable by chemists, fostering trust and leading to new scientific insights. nih.gov
Development of Sustainable and Green Chemistry Approaches in the Synthesis and Derivatization of Fluorinated Naphthalene Carboxylic Acids
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The future production of this compound and its derivatives will be heavily influenced by these principles.
Key areas for green chemistry innovation include:
Safer Solvents and Reagents: Research will focus on replacing hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents. A highly eco-friendly aqueous approach has already been demonstrated for the synthesis of other complex molecules. nih.gov The development of deoxyfluorination reactions for carboxylic acids, which can proceed under mild conditions, represents another step towards greener synthetic protocols. rsc.org
Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it allows for reactions to occur with higher efficiency and selectivity, often under milder conditions. Research into reusable catalysts for the oxidation of aldehydes to carboxylic acids, for instance, showcases a sustainable approach that could be relevant for the derivatization of naphthalene precursors. researchgate.net
Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. Reactions like the tetradehydro-Diels–Alder reaction are considered atom-economical and represent a desirable strategy for building complex ring systems. acs.org
By integrating these green chemistry principles, the synthesis of fluorinated naphthalene carboxylic acids can become more sustainable and economically viable.
Expanded Exploration in Bio-inspired Chemical Transformations and Material Science Applications
The unique properties imparted by the fluorine atom make this compound and its derivatives highly attractive for advanced applications in both biotechnology and material science.
Bio-inspired Chemical Transformations: The selective fluorination of natural products has been shown to enhance their biological activity. nih.gov A future research direction involves using this compound as a scaffold to create novel bioactive molecules. This could involve semisynthetic approaches, where the fluorinated naphthalene core is attached to other natural product fragments. Furthermore, bio-inspired transformations, such as using enzymes or whole-cell systems, could be explored for the selective modification of the carboxylic acid group or other positions on the naphthalene ring, offering a green and highly specific route to new derivatives.
Material Science Applications: Fluorinated organic compounds are of great interest in material science due to their unique electronic and physical properties. acs.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which is beneficial for creating n-type or ambipolar organic semiconductors. rsc.org This makes derivatives of this compound promising candidates for use in:
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the naphthalene core, combined with the electronic effects of fluorine, could lead to materials with high charge carrier mobility. rsc.org
Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties could be exploited to create new emissive materials for OLED displays.
Photovoltaic Cells: Fluorinated materials, such as those derived from naphthalenediimides (NDIs), are being investigated for their potential in organic solar cells. mdpi.com The properties of this compound suggest it could be a valuable building block for new light-harvesting or electron-accepting materials.
The exploration of how this molecule and its derivatives self-assemble in the solid state will be critical, as intermolecular interactions, including C-H···F hydrogen bonds, play a crucial role in determining the bulk properties and performance of organic electronic materials. rsc.org
Interactive Data Table: Properties of Fluoronaphthalene Carboxylic Acid Isomers
This table compares the known physical properties of various fluoronaphthalene carboxylic acid isomers. Data for this compound is included for reference, highlighting how the position of the substituents affects the compound's characteristics.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 575-06-4 | C₁₁H₇FO₂ | 190.17 | Not specified |
| 3-Fluoronaphthalene-1-carboxylic acid | Not specified | C₁₁H₇FO₂ | 190.17 | 185–187 |
| 6-Fluoronaphthalene-1-carboxylic acid | 575-08-6 | C₁₁H₇FO₂ | 190.17 | 234-236 |
Data sourced from available chemical literature and databases. evitachem.comguidechem.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Fluoronaphthalene-1-carboxylic acid, and what methodological considerations ensure reproducibility?
- Answer : The synthesis typically involves fluorination followed by carboxylation. For fluorination, reagents like trifluoromethyl iodide or sulfonate derivatives are used under basic conditions (e.g., KOH/EtOH) with catalytic Cu(I) to introduce the fluorine substituent . Carboxylation is achieved via CO₂ insertion or oxidation of a methyl group using KMnO₄ in acidic media. Key considerations include:
- Temperature control : Maintain 60–80°C during fluorination to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Detailed protocols should align with guidelines for reporting synthetic methods, including reagent ratios and characterization data (NMR, HRMS) .
Q. How can researchers confirm the identity and purity of this compound?
- Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹⁹F NMR : Verify fluorine integration and absence of impurities. The carboxylic proton appears as a broad singlet near δ 12–13 ppm.
- HPLC-MS : Confirm molecular ion peaks ([M-H]⁻ at m/z 208.03) and retention time consistency.
- Elemental analysis : Match C, H, F, and O percentages to theoretical values (±0.3% tolerance) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Answer : The compound serves as a building block for:
- Protease inhibitors : The fluorine atom enhances binding affinity to hydrophobic enzyme pockets.
- Anticancer agents : Carboxylic acid moiety facilitates metal coordination in targeted therapies.
- PET tracers : ¹⁸F-labeled derivatives are explored for imaging applications due to metabolic stability .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of fluorination in naphthalene derivatives?
- Answer : Regioselectivity is governed by electronic and steric factors:
- Electron-deficient positions : Fluorination favors C-7 in naphthalene due to resonance stabilization of the intermediate carbocation.
- Catalytic systems : Cu(I)/phenanthroline complexes direct fluorine insertion via σ-complex formation.
- Contradictions in literature : Some studies report C-2 fluorination under radical conditions (e.g., Selectfluor®/light). Researchers should compare yields (60–85% for C-7 vs. 30–40% for C-2) and optimize based on target regiochemistry .
Q. What strategies resolve contradictions in reported spectral data for fluorinated naphthalene derivatives?
- Answer : Discrepancies often arise from solvent effects or impurities. Mitigation steps include:
- Standardized solvents : Use deuterated DMSO for NMR to minimize shifts.
- Spiking experiments : Add authentic samples to confirm peak assignments.
- DFT calculations : Predict ¹⁹F chemical shifts using Gaussian09 (B3LYP/6-31+G(d)) to validate experimental data .
Q. How can computational modeling optimize the synthetic pathway for this compound?
- Answer : Density Functional Theory (DFT) aids in:
- Transition state analysis : Identify energy barriers for fluorination/carboxylation steps.
- Solvent effects : COSMO-RS models predict solvation energies in DMF vs. THF.
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or temperatures .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the carboxylation step, and how can this be addressed?
- Answer : Yield variability (50–90%) stems from:
- CO₂ pressure : Higher pressures (>5 atm) favor carboxylation but require specialized equipment.
- Acid choice : H₂SO₄ vs. HCl alters protonation rates of intermediates.
- Resolution : Conduct Design of Experiments (DoE) to test pressure, temperature, and acid concentration interactions .
Comparative Property Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
